

physical and chemical properties of formamidoxime

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Compound of Interest

Compound Name: Formamidoxime

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Formamidoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime (CAS 624-82-8), also known as N'-hydroxymethanimidamide, is a simple yet significant organic compound featuring both an amide and an oxime functional group.^{[1][2]} It serves as a valuable intermediate in organic synthesis, particularly in the creation of various nitrogen-containing compounds.^[1] Its potential applications in pharmaceuticals and agrochemicals have been a subject of study.^[1] **Formamidoxime** is a solid, appearing as a white to off-white or colorless to pale yellow substance at room temperature.^[1] It exhibits moderate solubility in water and is soluble in organic solvents like ethanol and ether.^[1]

Physical and Chemical Properties

Formamidoxime is characterized by the following physical and chemical properties, summarized for clarity in the table below.

Property	Value	Source(s)
Molecular Formula	CH ₄ N ₂ O	[3][4]
Molecular Weight	60.06 g/mol	[4]
Melting Point	112-115 °C	[5]
Boiling Point	95.06°C (rough estimate)	[5]
Appearance	White to off-white solid	[5]
Solubility	Moderately soluble in water; Soluble in ethanol and ether	[1]
pKa	14.53 ± 0.40 (Predicted)	[5]
Density	1.3000 (rough estimate)	[5]
Refractive Index	1.4840 (estimate)	[5]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **formamidoxime**.

Infrared (IR) Spectroscopy

The IR spectrum of formamide, a related compound, shows characteristic peaks for N-H, C-H, C=O, and C-N bonds. For solid formamide at very low temperatures, the following peaks have been observed:

- N-H stretch (asymmetric and symmetric): 3372 cm⁻¹ and 3179 cm⁻¹
- C-H stretch: 2895 cm⁻¹
- C=O stretch: 1698 cm⁻¹
- N-H in-plane scissor: 1628 cm⁻¹
- C-H in-plane bend: 1386 cm⁻¹
- C-N stretch: 1334 cm⁻¹[6]

A general IR absorption table for amides suggests the following ranges:

- N-H Stretch: 3500-3150 cm^{-1} (medium intensity)
- C=O Stretch: 1700-1630 cm^{-1} (strong intensity)[7]

NMR Spectroscopy

While specific experimental NMR data for **formamidoxime** is not readily available in the provided search results, typical chemical shift ranges for related functional groups can provide an estimation. For the closely related formamide, ^1H NMR signals for the amide protons are observed, and the ^{13}C NMR shows a signal for the carbonyl carbon.[8][9][10][11]

- ^1H NMR: Amide (N-H) protons typically appear in the range of 5.0-9.0 ppm.
- ^{13}C NMR: The carbonyl carbon (C=O) of an amide generally resonates in the range of 160-180 ppm.[12][13]

Mass Spectrometry

The fragmentation of oximes in mass spectrometry can occur through various pathways, including the McLafferty rearrangement for certain structures.[14] The specific fragmentation pattern for **formamidoxime** would involve the initial molecular ion, followed by cleavage of the C-N, N-O, and C=N bonds.

Experimental Protocols

Synthesis of Formamidoxime

The most common method for the synthesis of amidoximes is the nucleophilic attack of hydroxylamine on a nitrile.[15][16]

General Procedure:

- A nitrile is mixed with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcohol solvent.
- The mixture is heated for several hours at a temperature ranging from 60-80 $^{\circ}\text{C}$.[16]

- The use of an aqueous solution of hydroxylamine has also been reported, which may not require a base and can lead to shorter reaction times.[\[16\]](#)
- Solvent-free methods using ultrasonic irradiation have also been developed, offering high yields and short reaction times.[\[16\]](#)

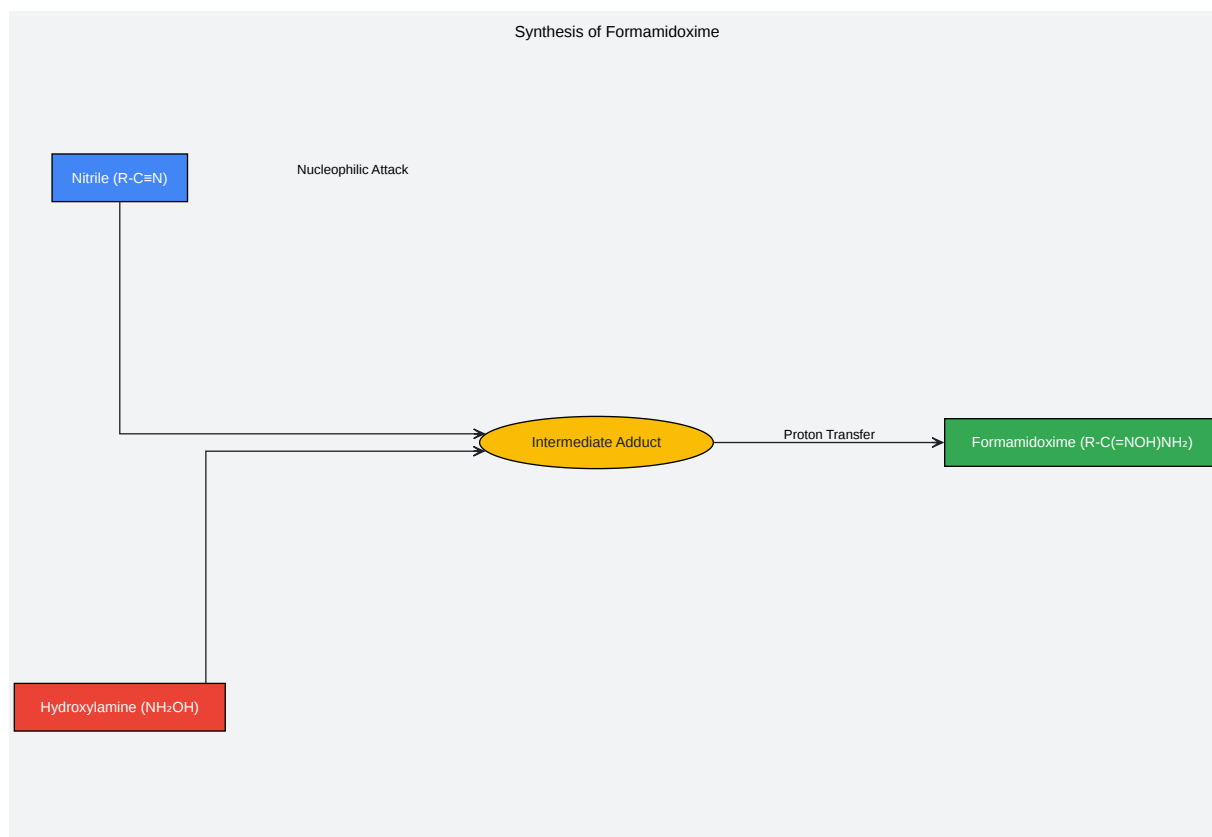
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like **formamidoxime**.[\[2\]](#)[\[15\]](#)[\[17\]](#)

General Protocol:

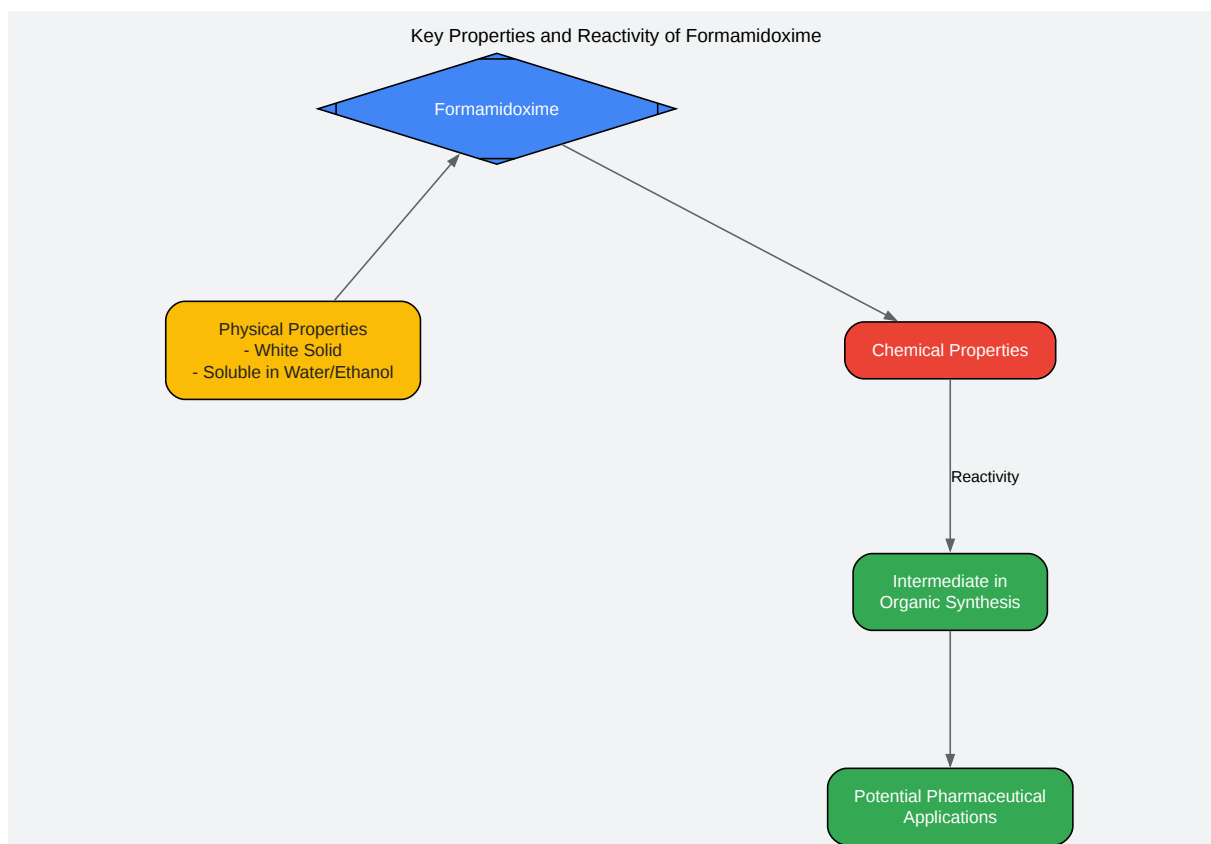
- **Solvent Selection:** An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[\[18\]](#)
- **Dissolution:** The crude **formamidoxime** is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.[\[17\]](#)
- **Hot Filtration (if necessary):** If insoluble impurities are present, the hot solution is filtered to remove them.[\[2\]](#)
- **Crystallization:** The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, which may be followed by cooling in an ice bath to maximize crystal formation. [\[2\]](#)[\[17\]](#) Rapid cooling should be avoided as it can trap impurities.[\[15\]](#)
- **Crystal Collection:** The formed crystals are collected by vacuum filtration.[\[17\]](#)
- **Washing:** The collected crystals are washed with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[\[17\]](#)
- **Drying:** The purified crystals are then dried.

Mandatory Visualizations



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Caption: Synthesis of **Formamidoxime** via Nucleophilic Attack.



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